![molecular formula C6H8F3N B12946419 (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane](/img/structure/B12946419.png)
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[310]hexane is a bicyclic compound featuring a trifluoromethyl group and an azabicyclohexane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the azabicyclohexane core, which can be achieved through a series of cyclization reactions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under specific conditions, often involving a copper catalyst.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes:
Batch Reactors: Utilizing batch reactors for controlled synthesis.
Continuous Flow Reactors: Employing continuous flow reactors for efficient and scalable production.
Purification and Quality Control: Implementing rigorous purification and quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in substitution reactions, often involving nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with functional groups such as alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups depending on the nucleophile used.
Scientific Research Applications
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane has several scientific research applications, including:
Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structural properties.
Materials Science: Application in the development of novel materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: Use in studying biological pathways and interactions due to its ability to interact with specific molecular targets.
Industrial Chemistry: Application in the synthesis of complex molecules and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to its effects on biological pathways. The azabicyclohexane structure provides a rigid framework that can influence the compound’s overall activity and selectivity.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with a trifluoromethyl group attached to a benzene ring.
Trifluoromethyl group: A functional group with the formula -CF3, found in various compounds.
Uniqueness
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane is unique due to its combination of a trifluoromethyl group and an azabicyclohexane structure. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C6H8F3N |
|---|---|
Molecular Weight |
151.13 g/mol |
IUPAC Name |
(1R,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C6H8F3N/c7-6(8,9)4-3-1-2-10-5(3)4/h3-5,10H,1-2H2/t3-,4-,5-/m1/s1 |
InChI Key |
KVCSRQUURKKCKG-UOWFLXDJSA-N |
Isomeric SMILES |
C1CN[C@@H]2[C@H]1[C@H]2C(F)(F)F |
Canonical SMILES |
C1CNC2C1C2C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


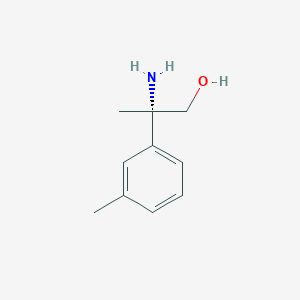
![3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide](/img/structure/B12946350.png)
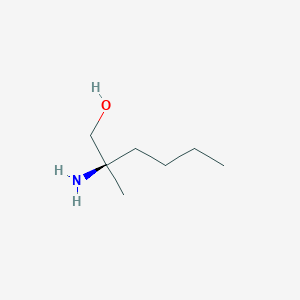
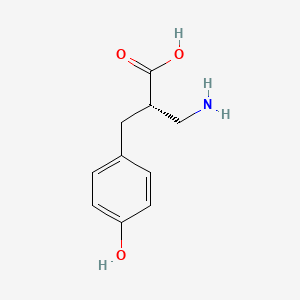
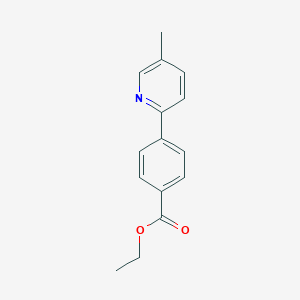
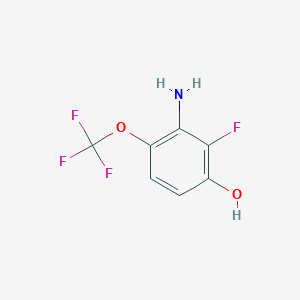
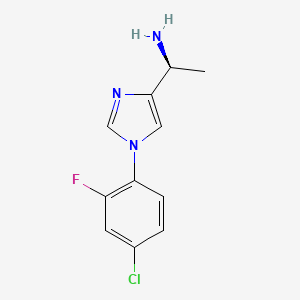
![(R)-1-(1,4-Dioxaspiro[4.5]decan-8-yl)ethan-1-amine](/img/structure/B12946382.png)
![2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid](/img/structure/B12946384.png)
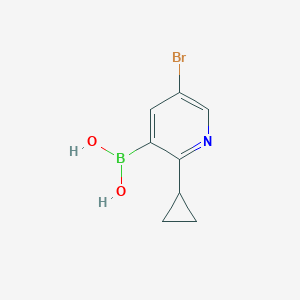
![10,16-di(anthracen-9-yl)-N,N-bis(1-phenylethyl)-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B12946390.png)
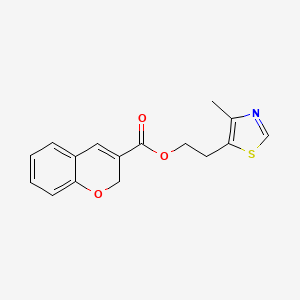
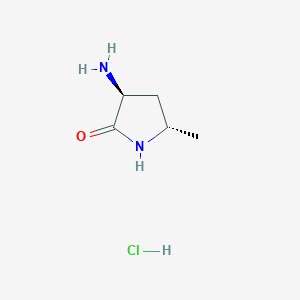
![{2-[2-(Morpholin-4-yl)ethoxy]phenyl}methanamine dihydrochloride](/img/structure/B12946429.png)
